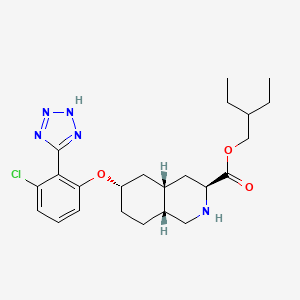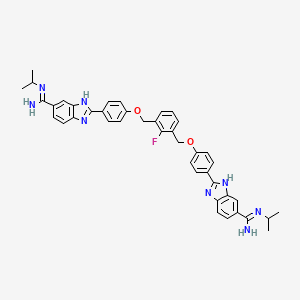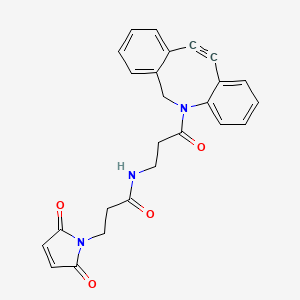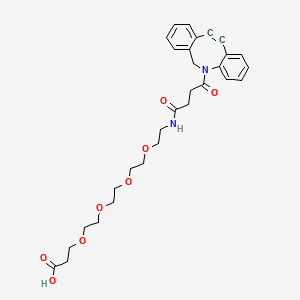
Dioleic acid, diester with decaglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a diester formed from oleic acid and decaglycerol, and it is commonly used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioleic acid, diester with decaglycerol typically involves the esterification of oleic acid with decaglycerol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and decaglycerol into the reactor, along with the catalyst. The reaction mixture is maintained at the optimal temperature and pressure to ensure complete esterification. The product is then separated and purified using techniques such as vacuum distillation or chromatography .
化学反应分析
Types of Reactions
Dioleic acid, diester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Ester derivatives with different functional groups.
科学研究应用
Dioleic acid, diester with decaglycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical products, such as ointments and creams, due to its emollient properties.
Industry: Acts as a lubricant and plasticizer in the production of polymers and other materials.
作用机制
The mechanism of action of dioleic acid, diester with decaglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents. Additionally, its emulsifying properties allow it to stabilize mixtures of hydrophobic and hydrophilic substances .
相似化合物的比较
Similar Compounds
Polyglyceryl-10 oleate: Similar in structure but with different fatty acid composition.
Decaglycerol tetraoleate: Contains four oleic acid ester groups instead of two.
Polyglyceryl-10 caprylate: Uses caprylic acid instead of oleic acid.
Uniqueness
Dioleic acid, diester with decaglycerol is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying and lubricating properties. Its ability to form stable emulsions and enhance the bioavailability of drugs makes it particularly valuable in pharmaceutical and cosmetic applications .
属性
CAS 编号 |
33940-99-7 |
|---|---|
分子式 |
C66H126O23 |
分子量 |
1287.71 |
IUPAC 名称 |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C66H126O23/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-65(77)88-53-63(75)51-86-49-61(73)47-84-45-59(71)43-82-41-57(69)39-80-37-55(67)35-79-36-56(68)38-81-40-58(70)42-83-44-60(72)46-85-48-62(74)50-87-52-64(76)54-89-66(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,55-64,67-76H,3-16,21-54H2,1-2H3/b19-17-,20-18- |
InChI 键 |
XJXFLRWMYHIIKV-YAFCTCPESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O)O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Decaglyceryl dioleate; Polyglyceryl-10 dioleate; 9-Octadecenoic acid, diester with decaglycerol. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















